Product packaging for Eupatin(Cat. No.:CAS No. 19587-65-6)

Eupatin

Cat. No.: B013028
CAS No.: 19587-65-6
M. Wt: 360.3 g/mol
InChI Key: ZZEQOHMDRQUMMH-UHFFFAOYSA-N
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Description

Significance of Flavonoids in Natural Product Research

Flavonoids are a significant group of natural substances characterized by their variable phenolic structures, abundantly found in various plant parts including fruits, vegetables, grains, bark, roots, stems, and flowers, as well as in beverages like tea and wine. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikidata.org Their importance in natural product research is multifaceted. They serve as indispensable components in nutraceutical, pharmaceutical, medicinal, and cosmetic applications. wikipedia.orgwikipedia.orgguidetopharmacology.org

The broad spectrum of beneficial effects attributed to flavonoids stems from their inherent properties, which include anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic activities. wikipedia.orgwikipedia.orgguidetopharmacology.org These compounds also possess the capacity to modulate key cellular enzyme functions. wikipedia.orgwikipedia.orgguidetopharmacology.org Beyond their roles in human health, flavonoids are crucial for plant survival, acting as natural defense mechanisms against biotic and abiotic stresses. They function as UV filters, signaling molecules, allelopathic compounds, phytoalexins, detoxifying agents, and antimicrobial defensive compounds. wikipedia.orgwikidata.orgfishersci.canih.gov In the context of human health, flavonoids are known to support the immune system and help mitigate inflammation. wikidata.org Emerging research highlights their potential in combating various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. wikidata.orgresearchgate.netnih.govmpg.deuni.lu Current research and development efforts in flavonoid science focus on their isolation, identification, characterization, and the elucidation of their functions and health benefits, often employing advanced techniques like molecular docking and bioinformatics to predict their potential applications. wikipedia.orgguidetopharmacology.orgresearchgate.net

Overview of Eupatin as a Specific Flavonoid (Classification as a Trimethoxyflavone)

This compound is a naturally occurring chemical compound classified as a flavonoid, specifically belonging to the flavonol subclass, and further categorized as a trimethoxyflavone. nih.govwikipedia.orgresearchgate.netwikipedia.orgtandfonline.com Chemically, this compound is described as quercetagetin (B192229) that has been methylated at positions 4', 6, and 7. nih.govwikipedia.orgwikipedia.org Its molecular formula is C18H16O8, and its molecular weight is approximately 360.315 g/mol . nih.govinvivochem.comguidetopharmacology.orgnih.gov The CAS Registry Number for this compound is 19587-65-6. nih.govwikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H16O8
Molecular Weight ( g/mol )360.315
CAS Registry Number19587-65-6
XLogP3 (predicted)2.60260 - 2.8 nih.govguidetopharmacology.org
Hydrogen Bond Donor Count3 nih.govresearchgate.netguidetopharmacology.org
Hydrogen Bond Acceptor Count8 nih.govresearchgate.netguidetopharmacology.org
Rotatable Bond Count4 nih.govresearchgate.netguidetopharmacology.org
Topological Polar Surface Area (TPSA)115 - 118.59 Ų nih.govresearchgate.netguidetopharmacology.org

This compound is found in various medicinal plants, predominantly within the Asteraceae family. caldic.com Notable natural sources include Brickellia veronicaefolia wikipedia.org, Inula japonica thegoodscentscompany.com, and Artemisia annua uni.lunih.govcore.ac.ukresearchgate.net. It has also been identified in Artemisia umbelliformis, Artemisia genipi, A. eriantha, and species belonging to the genera Centaurea, Tanacetum, and Salvia. caldic.com Additionally, this compound is present in Inula britannica. lipidmaps.org

Research Landscape and Knowledge Gaps for this compound

The research landscape surrounding this compound highlights its diverse biological activities, with a particular focus on its anti-inflammatory, antioxidant, and antiviral properties. caldic.comthegoodscentscompany.comnih.govlipidmaps.org

Detailed Research Findings:

Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory effects. Studies indicate its ability to suppress the expression of phospho-p65, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). thegoodscentscompany.com Furthermore, it has been shown to inhibit interleukin-6 (IL-6) expression and nitrite (B80452) production.

Antiviral Activity: Recent research has explored this compound's inhibitory effects against viral targets. It has been shown to inhibit the activity of SARS-CoV-2 3CL-protease and human coronavirus OC43 (HCoV-OC43) replication in in vitro models. thegoodscentscompany.com Computational modeling studies further support the hypothesis of this compound's interaction with the 3CL-protease enzyme. thegoodscentscompany.com

Neuroprotective and Acetylcholinesterase-inhibitory Effects: this compound has been reported to possess acetylcholinesterase-inhibitory effects, which could be relevant for neurological applications. thegoodscentscompany.comnih.gov Moreover, research suggests its potential in inhibiting tau phosphorylation, a process implicated in neurodegenerative disorders like Alzheimer's disease, by modulating glycogen (B147801) synthase kinase 3β (GSK3β) activity.

Research Landscape: Current research on this compound primarily involves its isolation from natural sources and the comprehensive investigation of its various pharmacological properties. Molecular docking studies are increasingly employed to elucidate the precise mechanisms of action and to understand how this compound interacts with specific biological targets, such as SARS-CoV-2 3CL-protease and GSK3β. thegoodscentscompany.com

Knowledge Gaps: Despite the growing body of research, several knowledge gaps persist regarding this compound. While its anti-inflammatory, antioxidant, and antiviral activities are being actively explored, the full extent of its pharmacological activity and the intricate underlying mechanisms for some of its observed effects, particularly concerning tau phosphorylation inhibition, require further elucidation. Additionally, there is a recognized need for more comprehensive chemical data on the polyphenolic constituents in certain plant materials, as existing assessments are often limited to general "total phenolics" or "total flavonoids" measurements. A deeper understanding of the precise working mechanisms of flavonoids in general also remains an area for continued investigation. wikipedia.orgguidetopharmacology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B013028 Eupatin CAS No. 19587-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19587-65-6

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3

InChI Key

ZZEQOHMDRQUMMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

Other CAS No.

19587-65-6

Origin of Product

United States

Natural Occurrence and Phytochemical Context of Eupatin

Botanical Sources and Distribution of Eupatin

The presence of this compound has been identified in a range of plant species, with a notable concentration in the Asteraceae family.

Inula japonica : This perennial herb, native to East Asia, is a well-documented source of this compound. Phytochemical investigations of Inula japonica have consistently identified this compound as one of its flavonoid constituents.

Artemisia Species : The genus Artemisia is a significant reservoir of this compound. The compound has been reported in various species, including Artemisia carvifolia and Artemisia apiacea nih.gov. Research on Artemisia kermanensis, a species found in Iran, has also led to the isolation of eupatilin (B1662920), a closely related flavonoid, highlighting the genus's importance in the study of these methoxyflavones.

Centaurea Species : While the genus Centaurea is known to be rich in flavonoids, specific documentation of this compound is less common. However, phytochemical studies have led to the isolation of other methoxylated flavones such as eupatorin (B191229) and hispidulin (B1673257) from various Centaurea species.

Tanacetum Species : Several species within the genus Tanacetum have been found to contain highly methoxylated flavonoids, including eupatilin and eupatorin pensoft.net. These findings suggest that Tanacetum is a promising source for such compounds.

Stachys Species : The genus Stachys is recognized for its diverse array of flavonoids. While a wide range of flavonoid aglycones and glycosides have been isolated from these plants, the specific presence of this compound is not as extensively documented as in the Asteraceae family.

Salvia Species : Salvia, a large genus in the Lamiaceae family, is known to produce a variety of phenolic compounds, including flavonoids. While many flavones and their glycosides have been identified across different Salvia species, reports specifically detailing the isolation of this compound are limited.

Brickellia Species : this compound has been identified in the leaf tissue of Brickellia californica. This finding indicates that the Brickellia genus is another botanical source of this methoxylated flavonoid.

Isolation Methodologies in Phytochemical Research

The isolation of this compound from its natural sources typically involves a series of extraction and chromatographic techniques designed to separate and purify the compound from a complex mixture of plant metabolites.

The general procedure for isolating this compound from plant material begins with the extraction of the dried and powdered plant parts using organic solvents. Methanol is a commonly used solvent for the initial extraction of flavonoids from Artemisia species mui.ac.irnih.gov. The choice of solvent is crucial and is often selected based on the polarity of the target compounds.

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the different components. A common approach involves the following steps:

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities, such as hexane (B92381), ethyl acetate, and butanol, to achieve a preliminary separation of compounds based on their solubility.

Column Chromatography: The resulting fractions are then typically subjected to column chromatography. Silica gel is a frequently used stationary phase for the separation of flavonoids. The mobile phase usually consists of a gradient system of solvents, such as a mixture of hexane and acetone, to elute compounds with different polarities.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify fractions containing the desired compound. The separated spots on the TLC plate can be visualized under UV light or by using a spraying reagent.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique provides high resolution and allows for the isolation of pure compounds. A reverse-phase C18 column with a mobile phase such as acetonitrile (B52724) and water is a common setup for the purification of flavonoids.

The structure of the isolated this compound is then confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), to ensure its identity and purity.

Elucidation of Eupatin S Biosynthetic Pathway and Regulation

Eupatin is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on its core phenyl-benzo-γ-pyrone structure. The biosynthesis of this compound is a complex, multi-step process originating from the general flavonoid pathway, which is then modified by a series of specific enzymatic reactions. Understanding this pathway is crucial for potential biotechnological production of this medicinally significant compound.

Synthetic Chemistry and Structural Modifications of Eupatin

Development of Eupatin Analogues and Derivatives

The development of this compound analogues and derivatives is crucial for overcoming limitations associated with natural product isolation, such as low yields and batch-to-batch variability, and for optimizing their pharmacological properties. This compound, found in plants like Artemisia argyi Levl. et Vant. and Inula japonica flowers, serves as a lead compound for chemical modifications.

Early synthetic efforts for this compound were reported as far back as 1972 by Chen and Uong. More recently, researchers have focused on designing and synthesizing novel derivatives to enhance specific biological activities. A notable example is the preparation of eupatilin-Mannich derivatives, which aimed to improve the antitumor effects of eupatilin (B1662920), a closely related flavone (B191248). These modifications involve introducing new functional groups onto the core flavone structure, leading to compounds with potentially altered solubility, stability, and target interactions.

Furthermore, the synthesis of sulfated flavonoids, including this compound 3-sulfate, has been explored through techniques like selective optimization of side activities (SOSA). This approach involves targeted chemical modifications of existing compounds to generate new molecules with enhanced or entirely novel activities. Such strategies highlight the versatility of synthetic chemistry in expanding the chemical space around this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to delineate how specific chemical features of a molecule correlate with its biological activity. For this compound, SAR investigations have provided insights into its antitumor, anti-inflammatory, and antiviral mechanisms.

Antitumor Activity: this compound itself exhibits significant anticancer activity by modulating various cellular processes, including inhibiting cancer cell growth and proliferation, inducing apoptosis, and arresting the cell cycle researchgate.net. Studies on novel eupatilin-Mannich derivatives have revealed that specific structural alterations can lead to superior antitumor efficacy. For instance, compound 3d, a eupatilin-Mannich derivative, demonstrated enhanced antitumor activity against gastric cancer (AGS) cells, partly by targeting Heat Shock Protein 90 Alpha A1 (Hsp90AA1). This suggests that the introduction of Mannich base moieties can significantly influence the compound's interaction with specific biological targets, thereby improving its anticancer potential. The growth inhibition patterns observed with structurally similar flavonoids also suggest that this compound's anticancer activity might involve an anti-mitotic mechanism, although this compound itself is a weak inhibitor of tubulin polymerization.

Anti-inflammatory Activity: this compound's anti-inflammatory effects are mediated through the suppression of key inflammatory mediators. Research indicates that this compound significantly inhibits the phosphorylation of NF-κB p65 subunit, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound has shown potent inhibitory effects on tau phosphorylation, particularly by inhibiting Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) phosphorylation at Tyr216. Molecular docking studies support that this compound interacts directly with the active site of GSK3β, highlighting the importance of its structural features for this inhibitory action.

Antiviral Activity: Recent SAR studies have also focused on this compound's antiviral properties. This compound has been identified as an inhibitor of coronavirus 3-chymotrypsin-like protease (3CL-protease), an essential enzyme for viral replication. Kinetic analyses revealed that this compound acts as a competitive inhibitor of 3CL-protease, with an IC50 value of 34.9 ± 1.7 µM and a Ki value of 30.0 µM. This inhibitory activity is attributed to its ability to interact with critical residues within the protease's active site, underscoring the structural requirements for its antiviral efficacy.

Semi-Synthetic Approaches to this compound Analogues

Semi-synthetic approaches involve starting with a naturally occurring compound and chemically modifying it to produce new derivatives. This strategy is particularly valuable for complex natural products like this compound, where total synthesis can be challenging or economically unfeasible. By leveraging the existing natural scaffold, semi-synthesis allows for the targeted introduction of chemical groups to optimize desired properties.

While detailed semi-synthetic pathways specifically for this compound are not extensively documented in the provided search results, the general principle is widely applied in natural product chemistry. For instance, the development of artemisinin (B1665778) derivatives (e.g., dihydroartemisinin, artemether, artesunate) from naturally isolated artemisinin is a prime example of successful semi-synthesis aimed at improving bioavailability and efficacy.

Molecular Mechanisms of Action of Eupatin

Anti-Inflammatory Signaling Pathways

Eupatin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its influence on the phosphorylation of p65, regulation of critical enzymes like iNOS and COX-2, and impact on cytokine production are central to its mechanism.

This compound has been shown to exert anti-inflammatory effects by suppressing the expression of phospho-p65. nih.gov The p65 subunit, also known as RelA, is a critical component of the nuclear factor-kappa B (NF-κB) transcription factor complex. The phosphorylation of p65 is a key step in the canonical NF-κB signaling pathway, which is essential for its activation and subsequent translocation to the nucleus. Once in the nucleus, activated p65 initiates the transcription of a wide array of pro-inflammatory genes. By inhibiting the phosphorylation of p65, this compound effectively dampens the activation of the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.

A key aspect of this compound's anti-inflammatory action is its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Both iNOS and COX-2 are important enzymes that mediate inflammatory processes, and their improper upregulation is associated with various inflammatory disorders. frontiersin.org The expression of both iNOS and COX-2 is regulated by the NF-κB signaling pathway. By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of these pro-inflammatory enzymes. This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Table 1: Effect of this compound on Key Anti-Inflammatory Markers

Molecular TargetEffect of this compoundReference
Phospho-p65Suppression of expression nih.gov
iNOSSuppression of expression nih.gov
COX-2Suppression of expression nih.gov

The inhibition of the NF-κB signaling pathway by this compound also has a significant impact on the production of inflammatory cytokines. NF-κB activation is a critical step for the transcriptional activation of various pro-inflammatory cytokines, including Interleukin-6 (IL-6). nih.gov While direct studies detailing this compound's effect on IL-6 are emerging, related compounds have been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, the suppression of iNOS by this compound leads to a decrease in the production of nitric oxide, which is detected as nitrite (B80452) in biological assays. The production of nitrite can be strongly suppressed by compounds that inhibit NF-κB activation. nih.gov

Antiviral Mechanisms

This compound has demonstrated significant potential as an antiviral agent, particularly against coronaviruses. Its mechanisms of action include the direct inhibition of essential viral enzymes and the suppression of viral replication processes.

Research has shown that this compound effectively inhibits the coronavirus 3-chymotrypsin-like (3CL) protease, a key enzyme for viral replication. nih.govresearchgate.net Studies have demonstrated that this compound inhibits the catalytic activity of the SARS-CoV-2 3CL-protease in a concentration-dependent manner. researchgate.net Computational modeling and molecular dynamics studies support these findings, showing that this compound interacts with key residues of the 3CL-protease. researchgate.net This inhibitory activity is crucial as the 3CL protease is essential for processing viral polyproteins, a necessary step in the coronavirus life cycle.

Table 2: Inhibitory Activity of this compound on SARS-CoV-2 3CL-Protease

ParameterObservationReference
MechanismInhibition of catalytic reaction researchgate.net
InteractionBinds to key residues of the protease researchgate.net
DependencyConcentration-dependent inhibition researchgate.net

This compound has been shown to effectively suppress the replication of human coronavirus OC43 (HCoV-OC43), which serves as a model system for coronavirus research. nih.govresearchgate.net Treatment with this compound resulted in a dose-dependent decrease in the formation of viral plaques in infected cells. nih.govresearchgate.net Furthermore, this compound treatment led to a reduction in the levels of viral protein and RNA in the media of infected cell cultures. researchgate.net This indicates that this compound interferes with the ability of the virus to multiply and propagate. Western blot analysis has confirmed that this compound treatment decreases the expression of HCoV-OC43 proteins in a dose-dependent manner. researchgate.net

Neurobiological Mechanisms

This compound demonstrates significant neuroprotective potential, primarily through its intervention in pathways associated with Alzheimer's disease (AD). nih.govnih.gov Neuroinflammation and the hyperphosphorylation of tau protein are key pathological hallmarks of AD, leading to neuronal damage and cognitive decline. nih.govspringermedizin.debohrium.com this compound's mechanisms target these specific phenomena.

The hyperphosphorylation of tau, a microtubule-associated protein, leads to its aggregation into neurofibrillary tangles, a primary marker of Alzheimer's disease. nih.govtamhsc.edu This pathological state diminishes tau's ability to stabilize microtubules, resulting in neuronal dysfunction. nih.gov

Research has shown that this compound markedly inhibits the hyperphosphorylation of tau at multiple serine sites, including Ser262, Ser202/Thr205, and Ser396. nih.gov In experimental models using neuronal Neuro-2a cells, tau hyperphosphorylation was induced using agents like okadaic acid (OA), a protein phosphatase 2A inhibitor, or by transfecting the cells with a plasmid (pRK5-EGFP-Tau P301L) that encodes a mutant human tau protein. nih.govnih.gov Treatment with this compound significantly reduced the levels of phosphorylated tau in these models without altering the total tau protein levels. nih.gov This suggests a specific inhibitory action on the phosphorylation process itself, thereby preserving tau function and potentially preventing the formation of neurofibrillary tangles. nih.gov

The primary mechanism by which this compound inhibits tau hyperphosphorylation is through the modulation of Glycogen (B147801) Synthase Kinase 3β (GSK3β). nih.govnih.gov GSK3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes and is a key enzyme responsible for phosphorylating tau protein. nih.govnih.gov

Studies have revealed that this compound directly inhibits the activity of GSK3β. nih.gov Molecular docking simulations further support this finding, suggesting that this compound can effectively bind to the active site of the GSK3β enzyme. nih.govnih.gov By inhibiting GSK3β, this compound effectively downregulates the downstream phosphorylation of tau. nih.gov This targeted action on a key tau kinase underscores its potential as a neuroprotective agent in conditions like Alzheimer's disease. nih.gov

Table 1: Experimental Findings on Neurobiological Mechanisms of this compound

Experimental Model Treatment/Inducer This compound Concentration Key Findings Reference
Neuronal Neuro-2a cells Okadaic Acid (60 nM) 2 µM Significantly inhibited tau phosphorylation at Ser262, Ser202/Thr205, and Ser396. nih.gov
Neuronal Neuro-2a cells pRK5-EGFP-Tau P301L plasmid transfection 0.5 µM - 2 µM Markedly inhibited the expression of phospho-tau. nih.govnih.gov
In silico analysis Molecular Docking N/A This compound can sufficiently bind to the active site of Glycogen Synthase Kinase 3β (GSK3β). nih.govnih.gov

Antitumorigenic and Antiproliferative Mechanisms

Flavonoids, the broad class of polyphenolic compounds to which this compound belongs, are widely studied for their anticancer properties. nih.govnih.gov Their mechanisms are diverse, often involving the modulation of signaling pathways that control cell growth, proliferation, and apoptosis. mdpi.comchsjournal.org

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that plays a significant role in multidrug resistance (MDR) in cancer. nih.gov By effluxing chemotherapeutic drugs from cancer cells, ABCG2 can reduce the efficacy of cancer treatments. nih.gov Inhibition of this protein is a key strategy to overcome MDR. nih.gov While numerous flavonoids have been investigated as potential ABCG2 inhibitors, specific studies detailing the direct inhibitory effect of this compound on the ABCG2/BCRP/MXR enzyme pathway are not extensively documented in the current scientific literature.

The anticancer effects of flavonoids are often attributed to their ability to influence fundamental cellular processes. mdpi.com These compounds can induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle to halt proliferation, and inhibit cell migration and invasion, which are critical for metastasis. nih.govmdpi.com Flavonoids typically exert these effects by modulating complex signaling pathways such as PI3K/Akt and MAPK. mdpi.com However, while the general class of flavonoids is known for these activities, specific research delineating the molecular mechanisms of this compound in the modulation of cancer cell division, apoptosis, differentiation, and migration has not been widely reported.

Antimicrobial Mechanisms

Table 2: Mentioned Chemical Compounds

Compound Name Class / Function
This compound Polymethoxyflavonoid
Okadaic Acid (OA) Protein Phosphatase 2A Inhibitor
Glycogen Synthase Kinase 3β (GSK3β) Serine/Threonine Kinase
Tau Protein Microtubule-associated Protein
ABCG2/BCRP/MXR ATP-binding Cassette Transporter Protein
PI3K Phosphoinositide 3-kinase
Akt Protein kinase B

Dihydrofolate Reductase Type 1 (DHFR-1) Inhibition

This compound has been identified through computational studies as a potential inhibitor of Dihydrofolate Reductase Type 1 (DHFR-1), an essential enzyme in the biosynthesis of nucleic acids and amino acids. jcancer.orgthemedicon.com The inhibition of DHFR-1 by this compound is considered a promising strategy, particularly in the context of developing novel therapeutic agents against pathogens like Shigella dysenteriae, the causative agent of shigellosis. jcancer.orgthemedicon.comresearchgate.net In silico analyses suggest that this compound demonstrates a significant inhibitory effect on DHFR-1, which is comparable to other flavonoids studied from Inula britannica. jcancer.orgnih.gov The mechanism of this inhibition is attributed to its ability to bind effectively within the active site of the enzyme, disrupting its normal catalytic function. mdpi.com

Other Enzymatic and Receptor Interactions (e.g., Acetylcholinesterase)

Current scientific literature available through computational screening and database searches does not prominently feature detailed studies on the specific inhibitory interactions between this compound and acetylcholinesterase. While the broader class of flavonoids has been investigated for potential interactions with various enzymes, specific molecular docking and kinetic analysis of this compound's effect on acetylcholinesterase remains an area for future research.

Computational and In Silico Approaches to Mechanism Elucidation

Computational methods are pivotal in exploring and predicting the molecular mechanisms of this compound. These in silico techniques provide critical insights into its interactions with biological targets at a molecular level, guiding further experimental validation.

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of this compound with various protein targets. A notable study focused on its interaction with Dihydrofolate Reductase Type 1 (DHFR-1). jcancer.orgthemedicon.com In this analysis, this compound was docked into the active site of DHFR-1, yielding a favorable binding affinity. jcancer.orgthemedicon.comresearchgate.net

The docking results estimated a binding affinity of -6.5 kcal/mol for the this compound-DHFR-1 complex. jcancer.orgthemedicon.com The stability of this complex is maintained through a series of molecular interactions. Specifically, this compound forms one conventional hydrogen bond with the amino acid residue Phe33. mdpi.com Additionally, the interaction is stabilized by five pi-alkyl bonds with residues Leu12, Leu16, Leu20, Ile30, and Pro9 within the enzyme's binding pocket. mdpi.com These interactions collectively suggest that this compound can effectively occupy the active site of DHFR-1, thereby inhibiting its function. jcancer.orgmdpi.com

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bond)Interacting Residues (Pi-Alkyl Bonds)
Dihydrofolate Reductase Type 1 (DHFR-1)-6.5Phe33Leu12, Leu16, Leu20, Ile30, Pro9

Molecular Dynamics Simulations

To further assess the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations have been performed. A 100-nanosecond MD simulation was conducted on the this compound-DHFR-1 complex. themedicon.comresearchgate.net The results of this simulation confirmed the stability of the complex over time. themedicon.com Analysis of the simulation trajectory, including the Root Mean Square Deviation (RMSD), explored the fluctuations of this compound within the binding site and assessed the dynamic stability of the protein upon ligand binding. themedicon.comresearchgate.net The sustained interaction throughout the simulation lends further support to the hypothesis that this compound is a stable inhibitor of DHFR-1. jcancer.orgthemedicon.com

Network Pharmacology and Pathway Analysis (e.g., PI3K-AKT, TNF pathways)

While network pharmacology is a powerful tool for elucidating the multi-target and multi-pathway mechanisms of natural compounds, specific studies applying this approach to this compound to map its effects on the PI3K-AKT and TNF signaling pathways are not extensively detailed in the current body of scientific literature. Such analyses would be valuable in uncovering the broader biological impact of this compound and its potential role in modulating key cellular processes related to inflammation and cell survival.

Preclinical Pharmacological Investigations of Eupatin S Bioactivity

In Vitro Experimental Models

In vitro studies are fundamental in preclinical research, providing a controlled environment to investigate the direct effects of a compound on cells and specific proteins. Eupatin has been evaluated using a range of cell-based and enzyme inhibition assays to characterize its bioactivity at the molecular level.

Cell-Based Assays for Specific Biological Activities (e.g., RAW264.7 macrophages, Neuro-2a cells, RD cells, BV2 microglia)

Cell-based assays are crucial for understanding how this compound affects cellular processes in specific cell types relevant to different diseases.

RAW264.7 Macrophages and BV2 Microglia: In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophages and BV2 microglia, which are standard models for inflammation and neuroinflammation respectively, this compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the phosphorylation of NF-κB and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. These proteins are key mediators of the inflammatory response.

Neuro-2a Cells: In the context of neurodegenerative disease research, this compound has been tested on Neuro-2a cells, a mouse neuroblastoma cell line. Studies have shown that this compound can significantly inhibit tau phosphorylation nih.govmdpi.com. Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. In these experiments, tau phosphorylation was induced in the cells, and this compound's ability to counteract this effect was measured, indicating potential neuroprotective activity nih.govmdpi.com.

RD Cells: The antiviral potential of this compound has been investigated using RD (rhabdomyosarcoma) cells. Research has shown that this compound can inhibit the replication of human coronavirus OC43 (HCoV-OC43) in these cells in a dose-dependent manner. Treatment with this compound led to a decrease in the number of viral plaques and a reduction in viral protein and RNA levels in the culture media, suggesting it may interfere with the release of viral particles from infected cells nih.govresearchgate.net.

Table 1: Summary of this compound's Effects in Cell-Based Assays

Cell LineModelObserved Biological Activity of this compoundKey Findings
RAW264.7 MacrophagesLPS-induced InflammationAnti-inflammatoryInhibited phosphorylation of NF-κB; Suppressed iNOS and COX-2 expression nih.gov.
BV2 MicrogliaLPS-induced NeuroinflammationAnti-neuroinflammatoryInhibited phosphorylation of NF-κB; Suppressed iNOS and COX-2 expression nih.gov.
Neuro-2a CellsInduced Tau HyperphosphorylationNeuroprotectiveSignificantly inhibited tau protein phosphorylation nih.govmdpi.com.
RD CellsHuman Coronavirus (HCoV-OC43) InfectionAntiviralInhibited viral replication and reduced viral protein/RNA in media nih.govresearchgate.net.

Enzyme Inhibition Assays (e.g., 3CL-protease assays)

Enzyme inhibition assays are used to determine if a compound can directly block the activity of a specific enzyme.

3CL-protease (3C-like protease): this compound has been identified as an inhibitor of the coronavirus 3CL-protease, a critical enzyme for viral replication. In vitro assays demonstrated that this compound inhibits the catalytic activity of SARS-CoV-2 3CL-protease in a concentration-dependent manner nih.govresearchgate.net. Computational modeling and molecular dynamics studies further support these findings, suggesting that this compound can interact with key amino acid residues within the enzyme's active site nih.gov.

Table 2: this compound in Enzyme Inhibition Assays

Enzyme TargetAssay TypeObserved Activity of this compoundSignificance
SARS-CoV-2 3CL-proteaseIn vitro enzymatic activity assayInhibition of protease activityHighlights potential as a direct-acting antiviral agent by targeting a key viral enzyme nih.govresearchgate.net.

In Vivo Experimental Models

In vivo models, which involve studies in living organisms, are a critical step in preclinical research to understand a compound's efficacy, and mechanism of action in a complex biological system.

Efficacy Assessment in Animal Models (e.g., Viral Infection Models, Neuroinflammation Models, Bacterial Infection Models)

Based on available scientific literature, there is limited published research detailing the efficacy of this compound in specific in vivo animal models for viral infections, neuroinflammation, or bacterial infections. The majority of preclinical investigations into this compound's bioactivity have been conducted using the in vitro models described previously.

While this compound's in vitro anti-inflammatory and antiviral activities suggest potential efficacy in corresponding animal models (such as LPS-induced neuroinflammation models or coronavirus infection models in mice), specific studies assessing these outcomes in vivo have not been prominently reported nih.govnih.gov. Similarly, though various animal models exist to test for anti-bacterial efficacy, specific applications of these models to evaluate this compound are not readily found in the literature nih.govnih.govresearchgate.neteurekaselect.com.

Considerations for Translational Research in Preclinical In Vivo Studies

Translational research aims to bridge the gap between basic science discoveries and their application in clinical practice. For a compound like this compound, which shows significant promise in vitro, several considerations are crucial for its potential translation through preclinical in vivo studies.

A primary challenge for flavonoids in translational research is their often low bioavailability. The transition from in vitro to in vivo models requires a thorough investigation of the compound's pharmacokinetic properties. Without specific in vivo efficacy data for this compound, a detailed discussion on its translational potential remains speculative. However, general principles of drug development highlight that future preclinical in vivo studies would need to establish not only efficacy in animal models of disease but also how the effective concentrations observed in vitro relate to achievable and sustainable concentrations in a living organism. Successfully translating the potent in vitro effects of this compound on inflammation and viral enzymes into a therapeutic application will depend on overcoming these pharmacokinetic hurdles and demonstrating a clear benefit in a whole-animal system nih.gov.

Preclinical Pharmacokinetics and Biotransformation of Eupatin

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a compound dictates its concentration in the body, influencing the onset, duration, and intensity of its effects wikidata.orgresearchgate.net. Absorption is the process by which a drug enters the systemic circulation, distribution describes its movement throughout the body's tissues and fluids, metabolism involves the biochemical modification of the drug, and excretion is its elimination from the body wikidata.orgresearchgate.netfishersci.caanatoljcardiol.comnih.gov.

For eupatin, in silico studies have indicated favorable ADME characteristics. In a study screening phytocompounds from Inula britannica as potential inhibitors against Shigella dysenteriae type 1, this compound successfully passed absorption, distribution, metabolism, excretion, and toxicity (ADMET) filtration wikidata.org. This suggests that this compound possesses properties that are generally conducive to drug-like behavior within a biological system. While specific quantitative data on this compound's absorption rates, tissue distribution volumes, or precise excretion routes from in vivo studies are not extensively detailed in current literature, the in silico assessment points towards a promising pharmacokinetic foundation wikidata.org.

Biotransformation, or metabolism, is a key aspect of a compound's fate in the body, primarily aiming to make lipophilic molecules more hydrophilic for easier elimination researchgate.net. Flavonoids, as a class of compounds to which this compound belongs, are known to undergo various biotransformation reactions. One such reaction is sulfation, which typically increases the polarity of flavonoids, facilitating their transport in blood and excretion in urine guidetopharmacology.org. This compound 3-sulfate has been identified as a sulfated flavonoid found in certain plant species, suggesting that sulfation could be a potential metabolic pathway for this compound in biological systems guidetopharmacology.org. However, detailed in vivo metabolic pathways and specific metabolites of this compound beyond this general observation require further experimental elucidation.

In Vitro and In Silico Prediction of Pharmacokinetic Parameters

In silico methods have become indispensable tools in drug development due to their efficiency in predicting pharmacokinetic parameters, thereby reducing the time and cost associated with experimental studies akrivisbio.comnih.gov. These computational approaches leverage structure-activity relationships to estimate how a compound will behave in vivo mdpi.comnih.gov.

For this compound, in silico evaluations have been instrumental in predicting its pharmacokinetic suitability. In the context of its potential inhibitory effects against Dihydrofolate reductase type 1 (DHFR-1), this compound demonstrated favorable ADME/Tox characteristics, with an estimated docking affinity of -6.5 kcal/mol with DHFR-1 wikidata.org. This indicates a strong predicted interaction with the target enzyme, alongside its desirable pharmacokinetic profile.

Computational tools like SwissADME and admetSAR are commonly employed for predicting a range of pharmacokinetic parameters for flavonoids, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interactions with cytochrome P450 enzymes thegoodscentscompany.comlipidmaps.org. While specific numerical predictions for this compound across all these parameters are not explicitly detailed in the provided information, the general assessment of "favorable ADME/Tox characteristics" implies that this compound is predicted to exhibit good oral absorption, acceptable distribution, and manageable metabolic profiles, along with low predicted toxicity wikidata.orgthegoodscentscompany.com.

The in silico prediction models often estimate key pharmacokinetic parameters such as:

Clearance (CL): The rate at which the active drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.

Terminal Half-Life (t1/2): The time it takes for the concentration of the drug in the body to reduce by half.

Oral Dose Area Under the Curve (AUC): A measure of the total drug exposure over time after oral administration.

Oral Dose Maximum Concentration (Cmax): The peak plasma concentration achieved after oral administration.

Gastrointestinal (GI) Absorption: The extent to which a drug is absorbed from the GI tract.

Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the blood-brain barrier.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood plasma.

Cytochrome P450 (CYP450) Substrate/Inhibitor: Prediction of whether a compound is metabolized by or inhibits specific CYP450 enzymes, which are crucial for drug metabolism and potential drug-drug interactions.

Based on the in silico filtration, this compound is considered a potential drug-like molecule, warranting further in vitro and in vivo validation to confirm these predicted pharmacokinetic properties wikidata.org.

Table 1: Predicted In Silico ADME/Tox Characteristics of this compound

CharacteristicPrediction/FindingSource
ADMET FiltrationSuccessfully passed; favorable characteristics wikidata.org
Docking Affinity (DHFR-1)-6.5 kcal/mol wikidata.org
Drug-likenessPredicted to be a potential drug-like molecule wikidata.org

Synergistic and Combinatorial Approaches with Eupatin

Eupatin in Multi-Compound Formulations (e.g., Traditional Medicine Decoctions)

This compound is a prominent flavonoid found in several plants traditionally used for medicinal purposes, such as Inula japonica (also known as Inula britannica) and Artemisia annua. Inula britannica flowers, from which this compound is isolated, are commonly utilized in traditional Chinese medicine (TCM) for treating conditions like digestive disorders, bronchitis, and inflammation. wikipedia.org Traditional medicine systems, including TCM and Ayurveda, frequently employ multi-compound formulations, such as decoctions and infusions, where the therapeutic benefits are attributed to the intricate interplay of various phytochemicals rather than a single isolated compound. nih.govnih.govnih.gov

Synergistic Interactions with Other Bioactive Molecules (e.g., Artemisinin)

Beyond direct potentiation, these flavonoids also play a role in modulating the pharmacokinetics of artemisinin (B1665778). They have been linked to the suppression of cytochrome P450 (CYP450) enzymes, particularly CYP3A4, which is responsible for the rapid metabolism of artemisinin. By inhibiting these enzymes, flavonoids can increase the absorption and alter the metabolism of artemisinin, potentially prolonging its half-life and enhancing its bioavailability. wikipedia.orgnih.govlipidmaps.org This combined effect of enhanced activity and improved pharmacokinetics suggests that the co-administration of this compound-containing plant extracts with artemisinin could lead to more effective antimalarial treatments and potentially reduce the risk of drug resistance, as multiple active agents work in concert against the pathogen. lipidmaps.orguni.lu

The concept of synergy extends beyond antimalarial applications. Research indicates that this compound and its derivatives may act synergistically with other drugs, for instance, in reversing drug resistance in cancer cells. uni.lu Furthermore, synergistic anti-inflammatory effects have been observed with combinations of various flavonoids, suggesting a broader potential for this compound in combinatorial therapies for inflammatory conditions. e-century.usuni.lu This highlights this compound's capacity to contribute to multi-target therapies, where the combined action of several compounds addresses complex biological pathways more effectively than single-compound treatments. lipidmaps.org

Advanced Analytical Methodologies for Eupatin Characterization and Quantification

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of Eupatin and confirming its identity. These techniques provide detailed information about the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ) and coupling constants (J) from these spectra allow for the unambiguous assignment of the flavonoid backbone and the positions of its hydroxyl and methoxyl functional groups.

¹H and ¹³C NMR Spectral Data of this compound

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity J (Hz)
2156.4
3138.5
4178.9
5152.9
6132.16.58s
7158.6
890.5
9152.3
10105.7
1'123.4
2'111.87.75d2.2
3'149.5
4'151.2
5'115.77.02d8.5
6'121.87.69dd8.5, 2.2
6-OCH₃60.33.96s
7-OCH₃56.13.99s
4'-OCH₃56.03.98s

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. nih.gov Under electrospray ionization (ESI) conditions, this compound (C₁₈H₁₆O₈) typically forms a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular weight of 360.3 g/mol . nih.gov Tandem mass spectrometry (MS/MS) experiments on the parent ion reveal characteristic fragmentation patterns for flavonoids, often involving the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from the methoxy groups. mdpi.com These fragmentation pathways provide valuable information for the structural confirmation of this compound and for distinguishing it from its isomers. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, these bands are expected to appear in the ranges of 240–285 nm (Band II) and 300–400 nm (Band I). The exact position and intensity of these absorption maxima are influenced by the substitution pattern of the flavonoid core. This technique is often used for preliminary identification and for quantification in simpler matrices.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plant extracts or biological samples, prior to its identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of flavonoids like this compound. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netjapsonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector set at one of the absorption maxima of this compound. The retention time of the this compound peak under specific chromatographic conditions serves as a key identifier. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical platform. bioanalysis-zone.com LC-MS combines the separation power of HPLC with the definitive identification capabilities of MS. After chromatographic separation, the eluent is introduced into the mass spectrometer, which provides molecular weight and structural information for the components of each chromatographic peak. This technique is particularly powerful for the analysis of this compound in complex matrices where co-eluting compounds might interfere with other detection methods.

Development of Quantitative Assays for this compound in Biological Matrices

The development of reliable quantitative assays is crucial for pharmacokinetic and metabolic studies of this compound in biological systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity, specificity, and wide dynamic range. nih.gov A typical quantitative LC-MS/MS assay involves the following steps:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A validated HPLC or ultra-high-performance liquid chromatography (UHPLC) method is used to separate this compound from other components in the extracted sample.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from the matrix.

Quantification: An internal standard, a compound with similar physicochemical properties to this compound, is added to the samples at a known concentration at the beginning of the sample preparation process. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

The validation of such an assay typically includes the assessment of its linearity, accuracy, precision, selectivity, recovery, and stability to ensure the reliability of the quantitative data. nih.gov

Emerging Research Avenues and Future Directions for Eupatin

Exploration of Novel Biological Activities

Recent studies have begun to uncover new therapeutic potentials for eupatin beyond its traditionally recognized activities. These emerging areas of research suggest that this compound's pharmacological profile is more complex and wide-ranging than previously understood.

Neuroprotective Effects: this compound has shown promise as a neuroprotective agent. Research indicates its potential to protect against neuronal damage induced by ischemia/reperfusion. nih.gov One study demonstrated that eupatilin (B1662920), a closely related compound, offers protection against delayed neuronal damage in mice following global cerebral ischemia. nih.gov This neuroprotective effect is partly attributed to the increased phosphorylation of Akt, a key protein in cell survival pathways. nih.gov Furthermore, eupafolin, another related flavonoid, has demonstrated anticonvulsant and neuroprotective properties by regulating glutamate (B1630785) overexcitation and the Wnt signaling pathway. researchgate.net These findings suggest a potential therapeutic role for this compound in mitigating the effects of strokes and other neurodegenerative conditions.

Antiviral Properties: The antiviral activity of this compound is a significant and relatively new area of investigation. Studies have shown that this compound can inhibit the replication of certain viruses. researchgate.net For instance, research has demonstrated that this compound isolated from Inula japonica flowers can inhibit the SARS-CoV-2 3CL protease, an enzyme crucial for viral replication. researchgate.net Computational modeling further supports this by showing that this compound can interact with key residues of this protease. researchgate.net This suggests that this compound could be a candidate for the development of new antiviral therapies.

Anti-inflammatory Mechanisms: While the anti-inflammatory properties of this compound are known, recent research has delved deeper into its mechanisms of action. This compound has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by suppressing the nuclear factor kappa B (NF-κB) pathway. patsnap.comnih.gov By preventing the activation and nuclear translocation of NF-κB, this compound effectively reduces the expression of these inflammatory mediators. patsnap.com Further studies have shown that eupatorin (B191229) and sinensetin (B1680974), flavonoids present in Orthosiphon stamineus, inhibit the activation of the transcription factor STAT1α, another important pathway in inflammation. nih.gov

Antioxidant Pathways: this compound's antioxidant capabilities are another area of active research. It acts by scavenging free radicals and activating the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. patsnap.com The activation of Nrf2 leads to the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), which neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. patsnap.com The antioxidant mechanisms of flavonoids, in general, can involve processes like hydrogen atom transfer (HAT) or electron transfer-proton transfer (ET-PT), depending on the molecular environment. mdpi.comnih.gov

The table below summarizes some of the novel biological activities of this compound and related flavonoids.

Biological ActivityKey Research FindingsPotential Therapeutic Application
Neuroprotection Protects against ischemia/reperfusion-induced neuronal damage. nih.govStroke, neurodegenerative diseases.
Antiviral Inhibits coronavirus 3CL protease and replication. researchgate.netCOVID-19 and other viral infections.
Anti-inflammatory Suppresses the NF-κB and STAT1α signaling pathways. patsnap.comnih.govChronic inflammatory diseases.
Antioxidant Activates the Nrf2 pathway and scavenges free radicals. patsnap.comDiseases associated with oxidative stress.

Application of Nanotechnology in this compound Delivery Research

The therapeutic potential of this compound, like many flavonoids, can be limited by factors such as poor water solubility, low bioavailability, and lack of selective targeting. Nanotechnology offers promising solutions to overcome these challenges by encapsulating or conjugating this compound with various nanomaterials.

Nanoformulations can enhance the delivery of therapeutic agents to target sites while minimizing systemic toxicity. nih.govnih.gov Various types of nanoparticles, including polymeric nanoparticles, liposomes, and protein-based nanoparticles, have been developed for drug delivery. nih.govfrontiersin.org These nano-carriers can be engineered to co-deliver multiple drugs, which can be particularly beneficial for combination cancer therapy. nih.govnih.gov

For instance, nanoformulations can be designed to carry both hydrophobic and hydrophilic drugs simultaneously, maintaining a synergistic drug ratio from administration to intracellular uptake within cancer cells. nih.gov While specific research on this compound nanoformulations is still in its early stages, the successful application of nanotechnology to other phytocompounds provides a strong rationale for its use with this compound. mdpi.com The encapsulation of this compound in nanoparticles could improve its solubility and stability, leading to enhanced therapeutic efficacy.

The table below outlines potential nanoformulations for this compound delivery.

Nanoparticle TypePotential Advantages for this compound Delivery
Polymeric Nanoparticles Can encapsulate both hydrophobic and hydrophilic drugs, allowing for combination therapies. nih.gov
Liposomes Biocompatible and can deliver a variety of therapeutic agents. nih.gov
Protein-based Nanoparticles Biocompatible and can have long blood circulation times. frontiersin.orgresearchgate.net
Lipid-coated Nanoparticles Can improve drug biodistribution and limit toxicity. nih.gov

Genetic Engineering for Enhanced this compound Production

The natural abundance of this compound in plants can be low and variable, making extraction a challenging and costly process. Genetic engineering offers a promising alternative for the large-scale and sustainable production of this compound and other valuable flavonoids. nih.govmdpi.com Metabolic engineering strategies in both plants and microorganisms are being explored to increase the yield of specific flavonoid compounds. nih.govfrontiersin.org

The core of this approach involves the manipulation of the flavonoid biosynthetic pathway. This can be achieved through several methods:

Introducing novel structural or regulatory genes: This can enhance the production of endogenous flavonoids or even create novel flavonoid compounds. nih.govfloramare.de

Antisense or sense suppression of genes: This strategy can block specific steps in the flavonoid pathway to redirect metabolic flow towards the desired compound. nih.govfloramare.de

Heterologous expression systems: The entire biosynthetic pathway for a specific flavonoid can be reconstructed in a microbial host, such as bacteria or yeast, allowing for large-scale production through fermentation. nih.govfrontiersin.org

These microbial cell factories can be optimized through synthetic biology and metabolic engineering to produce desired compounds in an economical and environmentally friendly manner. mdpi.com While specific applications to enhance this compound production are still an area for development, the foundational knowledge and tools from the broader field of flavonoid metabolic engineering are readily applicable. nih.govnih.gov

The table below details different genetic engineering approaches for flavonoid production.

Genetic Engineering ApproachDescription
Overexpression of Biosynthetic Genes Increasing the expression of key enzymes in the flavonoid pathway to boost production. nih.gov
Pathway Blocking Using RNA interference to block competing metabolic pathways, redirecting precursors to the desired flavonoid. nih.gov
Heterologous Production Introducing the entire flavonoid biosynthetic pathway into microorganisms for large-scale fermentation. nih.govfrontiersin.org
Manipulation of Regulatory Genes Altering the expression of transcription factors that control the flavonoid pathway to enhance overall production. nih.govfloramare.de

Development of Advanced this compound Analogues for Specific Therapeutic Targets

While this compound itself possesses significant biological activities, the development of synthetic analogues offers the opportunity to enhance its therapeutic properties. By modifying the core structure of this compound, it is possible to create derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The synthesis of novel derivatives of natural compounds is a well-established strategy in drug discovery. mdpi.comnih.govmdpi.com For example, the synthesis of isatin (B1672199) derivatives has led to compounds with potent antiproliferative activities against various cancer cell lines. mdpi.comnih.gov Similarly, the creation of echinatin (B1671081) derivatives with a 1,3,4-oxadiazole (B1194373) moiety resulted in compounds with significant anti-proliferative and migration-inhibiting effects. nih.gov

These approaches can be applied to this compound to generate a library of analogues. These new compounds can then be screened for enhanced activity against specific therapeutic targets, such as particular enzymes or receptors involved in disease pathways. For instance, analogues could be designed to have a higher binding affinity for the SARS-CoV-2 3CL protease or to be more potent inhibitors of the NF-κB pathway. The development of such advanced this compound analogues holds great promise for the creation of next-generation therapeutics for a wide range of diseases.

The table below presents strategies for the development of this compound analogues.

StrategyRationale
Structural Modification Altering the functional groups on the this compound scaffold to improve biological activity and selectivity. mdpi.comnih.gov
Hybrid Molecule Synthesis Combining the this compound structure with other pharmacologically active moieties to create hybrid compounds with dual or enhanced activities. nih.gov
Computational Design Using molecular modeling and docking studies to design analogues with improved binding to specific therapeutic targets. nih.gov
Combinatorial Chemistry Generating a large library of diverse this compound analogues for high-throughput screening to identify lead compounds.

Q & A

Basic: What experimental techniques are critical for validating Eupatin's antiviral activity?

Answer:
Key techniques include:

  • Western blotting to assess viral protein inhibition (e.g., HCoV-OC43 nucleocapsid protein reduction at 10–30 μM concentrations) .
  • Quantitative RT-PCR to measure viral RNA levels (e.g., M, N, and RDRP gene expression in infected cells) .
  • Dose-response assays to determine IC₅₀ values and cytotoxicity thresholds (e.g., triplicate experiments with statistical significance thresholds: *p<0.05, **p<0.005) .

Table 1: Key Findings from this compound Antiviral Studies (Adapted from )

ParameterResult (10 μM this compound)Result (30 μM this compound)
Viral protein inhibition40% reduction75% reduction
RNA replication suppression35% (M gene)65% (M gene)
Cytotoxicity (RD cells)Non-significant<20% cell death

Advanced: How can the PICOT framework guide experimental design for this compound's therapeutic potential?

Answer:
The PICOT framework structures research questions by defining:

  • Population (P): Target organism or cell line (e.g., human coronavirus-infected RD cells) .
  • Intervention (I): this compound dosage ranges (e.g., 10–50 μM) and administration timing .
  • Comparison (C): Positive controls (e.g., remdesivir) and vehicle controls .
  • Outcome (O): Quantifiable metrics (e.g., viral RNA levels, protein expression) .
  • Time (T): Duration of exposure (e.g., 72 hours post-infection) .

This framework ensures alignment with clinical relevance and reproducibility standards .

Basic: What molecular targets of this compound have been identified in coronavirus studies?

Answer:
this compound primarily inhibits the 3CL protease , a critical enzyme for viral replication, through competitive binding (evidenced by enzymatic assays and molecular docking studies) . Secondary targets include viral RNA-dependent RNA polymerase (RDRP), as shown by reduced RNA levels in RT-PCR analyses .

Advanced: How can researchers resolve contradictions in this compound's efficacy across different viral strains?

Answer:
Contradictions may arise from:

  • Strain-specific protease variability: Use comparative enzymatic assays to assess 3CL protease affinity .
  • Host-cell interactions: Conduct transcriptomic profiling to identify host factors influencing this compound’s activity .
  • Meta-analysis: Systematically review dose-response data across studies to identify confounding variables (e.g., cell type, assay protocols) .

Basic: What statistical methods are recommended for analyzing this compound's dose-response data?

Answer:

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Dose-response curve fitting using four-parameter logistic models to calculate IC₅₀ .
  • Standard error reporting (e.g., ±SEM in triplicate experiments) to ensure reproducibility .

Advanced: How can multi-omics approaches enhance mechanistic studies of this compound?

Answer:

  • Proteomics: Identify host proteins modulated by this compound during viral infection (e.g., via LC-MS/MS) .
  • Transcriptomics: RNA-seq to map gene expression changes in treated vs. untreated cells .
  • Metabolomics: Assess shifts in metabolic pathways linked to antiviral activity .
    Interdisciplinary collaboration with data scientists is critical for integrative analysis .

Basic: What quality controls are essential for this compound purity in in vitro studies?

Answer:

  • HPLC analysis to confirm ≥95% purity .
  • NMR and mass spectrometry for structural validation of synthesized or isolated compounds .
  • Batch-to-batch consistency checks to minimize variability in biological assays .

Advanced: How should researchers design studies to assess this compound's synergy with other antivirals?

Answer:

  • Isobologram analysis to quantify synergistic, additive, or antagonistic effects .
  • Combination index (CI) calculations using the Chou-Talalay method .
  • Mechanistic validation: Co-treatment assays with protease inhibitors (e.g., lopinavir) to identify overlapping pathways .

Basic: What ethical guidelines apply to preclinical studies of this compound?

Answer:

  • Data transparency: Share raw datasets (e.g., Western blot images, RT-PCR Ct values) in public repositories .
  • Conflict of interest disclosure: Declare funding sources and institutional partnerships .
  • Animal welfare compliance: Adhere to ARRIVE guidelines for in vivo studies .

Advanced: What computational tools can predict this compound's off-target effects?

Answer:

  • Molecular dynamics simulations to assess binding promiscuity .
  • Phylogenetic analysis of 3CL protease homologs to predict cross-reactivity .
  • Toxicity prediction platforms (e.g., ProTox-II) to evaluate hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.